3-Quinolylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolylzinc bromide is an organozinc compound with the molecular formula C9H6BrNZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is known for its reactivity and versatility in various chemical transformations.
Scientific Research Applications
3-Quinolylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Quinolylzinc bromide can be synthesized through the reaction of 3-bromoquinoline with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
3-Bromoquinoline+Zinc→3-Quinolylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and atmosphere, to ensure high yield and purity. The compound is often produced as a solution in THF for ease of handling and storage .
Chemical Reactions Analysis
Types of Reactions: 3-Quinolylzinc bromide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form quinoline.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in the presence of a palladium catalyst.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Quinoline.
Substitution: Various substituted quinoline compounds.
Mechanism of Action
The mechanism of action of 3-Quinolylzinc bromide involves its role as a nucleophile in various chemical reactions. It forms carbon-carbon bonds by reacting with electrophiles, such as alkyl halides and aryl halides, in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of the desired product .
Comparison with Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- Pyridylzinc bromide
Comparison: 3-Quinolylzinc bromide is unique due to its quinoline moiety, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylzinc bromide and benzylzinc bromide, this compound offers enhanced stability and reactivity in cross-coupling reactions. Pyridylzinc bromide, while similar, lacks the extended aromatic system of quinoline, resulting in different electronic properties and reactivity .
Properties
IUPAC Name |
bromozinc(1+);3H-quinolin-3-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-2,4-7H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJJRDXLWLOJBF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[C-]C=N2.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.